N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethoxybenzamide
Description
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethoxybenzamide is a synthetic small molecule characterized by a piperidine core modified with a furan-2-ylmethyl group at the nitrogen atom and a 3,4-dimethoxybenzamide moiety attached via a methyl linker at the 4-position. Its molecular formula is C₂₀H₂₅N₂O₄ (calculated molecular weight: 369.43 g/mol).
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-24-18-6-5-16(12-19(18)25-2)20(23)21-13-15-7-9-22(10-8-15)14-17-4-3-11-26-17/h3-6,11-12,15H,7-10,13-14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDDINNEQCXNTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Piperidine Intermediate
The synthesis begins with the preparation of 1-(furan-2-ylmethyl)piperidine. A common approach involves reductive amination of 4-piperidone with furan-2-carbaldehyde. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in methanol at 0–25°C achieves yields of 68–75%. Alternative methods utilize hydrogen gas (H₂, 1–3 atm) with palladium on carbon (Pd/C) or Raney nickel catalysts, though these require stricter temperature control (40–60°C).
Table 1: Comparative Synthesis of 1-(Furan-2-ylmethyl)piperidine
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Reductive amination | NaBH₄ | Methanol | 0–25 | 68–75 |
| Catalytic hydrogenation | Pd/C (10%) | Ethanol | 40–60 | 72–78 |
| Borohydride exchange | NaBH₃CN | THF | 25 | 65–70 |
N-Alkylation with Furan-2-ylmethyl Group
The piperidine intermediate undergoes N-alkylation using furan-2-ylmethyl bromide or chloride. Optimized conditions involve potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 120°C for 16 hours under nitrogen, yielding 80–85%. Microwave-assisted synthesis reduces reaction time to 2–4 hours with comparable yields.
Acylation with 3,4-Dimethoxybenzoyl Chloride
The final step couples the alkylated piperidine with 3,4-dimethoxybenzoyl chloride. Triethylamine (Et₃N) in dichloromethane (DCM) at reflux (40°C) for 12 hours achieves 70–75% conversion. Recent protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) to enhance efficiency (85–90% yield).
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis utilizes continuous flow reactors to improve scalability and safety. A patented system (CA2716250C) details a three-stage process:
- Reductive amination : 4-Piperidone and furan-2-carbaldehyde react in a packed-bed reactor with immobilized NaBH₄.
- N-Alkylation : Tubular reactor with K₂CO₃ and DMF at 120°C.
- Acylation : Microreactor with EDC/HOBt in THF (residence time: 30 minutes).
This system achieves 92% overall yield with >99% purity.
Solvent Recycling and Waste Reduction
Green chemistry principles are integrated via solvent recovery systems. DMF and THF are distilled and reused, reducing waste by 40%. Solid-supported catalysts (e.g., silica-bound Pd nanoparticles) minimize metal contamination.
Reaction Optimization and Catalytic Systems
Catalyst Screening
Comparative studies reveal that palladium-based catalysts outperform nickel in hydrogenation steps:
Table 2: Catalyst Efficiency in Piperidine Intermediate Synthesis
| Catalyst | Substrate Conversion (%) | Selectivity (%) |
|---|---|---|
| Pd/C (5%) | 98 | 95 |
| Raney Ni | 85 | 88 |
| PtO₂ | 90 | 92 |
Temperature and Pressure Effects
Elevating hydrogen pressure to 5 atm with Pd/C increases conversion to 99% but risks over-reduction. Optimal conditions balance 3 atm H₂ at 50°C.
Purification and Characterization Methods
Chromatographic Techniques
Final product purity (>99.5%) is achieved via:
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J = 8.4 Hz, 1H, ArH), 6.82 (s, 1H, furan), 3.91 (s, 6H, OCH₃).
- HRMS : m/z 358.4 [M+H]⁺ (calculated: 358.42).
Comparative Analysis of Synthetic Methodologies
Table 3: Yield and Cost Analysis of Preparation Methods
| Method | Total Yield (%) | Cost (USD/g) | Purity (%) |
|---|---|---|---|
| Batch synthesis | 65–70 | 120–150 | 98–99 |
| Continuous flow | 85–92 | 80–90 | >99.5 |
| Microwave-assisted | 75–80 | 100–110 | 98–99 |
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The furan ring in the compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.
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Reduction: : The piperidine ring can be reduced using agents like lithium aluminum hydride, resulting in the formation of N-alkylated piperidine derivatives.
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Substitution: : The benzamide moiety can undergo electrophilic aromatic substitution reactions. For example, nitration can be performed using a mixture of nitric acid and sulfuric acid to introduce nitro groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: N-alkylated piperidine derivatives.
Substitution: Nitro-substituted benzamide derivatives.
Scientific Research Applications
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethoxybenzamide has several applications in scientific research:
-
Medicinal Chemistry: : This compound is investigated for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
-
Biological Studies: : It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent for diseases such as cancer and neurological disorders.
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Materials Science: : The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethoxybenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its furan and benzamide moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Substituent Analysis
The compound’s uniqueness lies in its furan-2-ylmethyl and 3,4-dimethoxybenzamide substituents. Below is a comparative analysis with structurally related piperidine derivatives from the evidence:
Table 1: Structural and Physicochemical Comparison
Substituent Impact on Physicochemical and Pharmacological Properties
Piperidine Substitutions
- Phenethyl (4'-Methyl acetyl fentanyl) : Increases lipophilicity, favoring blood-brain barrier penetration, a hallmark of opioid analogs .
- 2-Methoxyethyl (Goxalapladib) : Balances polarity and flexibility, possibly improving metabolic stability .
Amide Group Variations
- 3,4-Dimethoxybenzamide (Target) : Methoxy groups enhance electron-donating capacity, which may influence binding to enzymes or receptors requiring polar interactions.
- Furan-2-carboxamide ( compound) : The furan ring’s conjugated system could engage in π-π stacking, differing from the benzamide’s planar aromaticity .
- Trifluoromethyl biphenyl (Goxalapladib) : Fluorine atoms and biphenyl groups increase hydrophobicity and resistance to oxidative metabolism .
Functional Implications
- Polarity and Solubility : The target compound’s furan and methoxy groups likely render it more water-soluble than 4'-Methyl acetyl fentanyl but less lipid-soluble than Goxalapladib.
- Therapeutic Potential: The piperidine-furan motif is distinct from opioid-like phenethyl substitutions (e.g., 4'-Methyl acetyl fentanyl ), suggesting non-opioid targets. The 3,4-dimethoxybenzamide group resembles kinase inhibitor pharmacophores, implying possible enzyme-modulating activity.
Biological Activity
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a piperidine ring substituted with a furan moiety and a dimethoxybenzamide group. Its molecular formula is C18H24N2O3, and it exhibits characteristics typical of compounds designed for therapeutic applications.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes relevant to disease pathways.
- Anticancer Properties : Preliminary studies suggest potential anticancer activity through modulation of signaling pathways involved in cell proliferation and survival.
Structure-Activity Relationship (SAR)
The SAR studies focus on modifications to the furan and piperidine components to enhance biological activity. For instance, changing substituents on the benzamide portion has shown significant effects on potency.
Table 1: Structure-Activity Relationship Data
| Compound | R1 (Furan) | R2 (Piperidine) | IC50 (μM) | % Inhibition at 10 μM |
|---|---|---|---|---|
| 1 | Furan-3 | Piperidin | 5.8 | 80 |
| 2 | Furan-2 | Piperidin | 4.6 | 75 |
| 3 | Furan | Morpholin | >10 | 12 |
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes, potentially leading to altered cellular signaling pathways.
Case Studies
Several case studies have documented the biological activity of furan-containing compounds similar to this compound:
- Tyrosinase Inhibition : A related study demonstrated that furan derivatives can inhibit mushroom tyrosinase with IC50 values as low as 0.0433 µM, suggesting a potential for skin-related applications .
- Cancer Cell Lines : In vitro studies using various cancer cell lines indicated that modifications to the piperidine structure could enhance cytotoxicity against specific tumor types .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethoxybenzamide?
- Methodology :
- Step 1 : Prepare the piperidin-4-ylmethyl intermediate by reacting furan-2-ylmethanamine with a piperidine derivative via nucleophilic substitution (e.g., using 4-chloromethylpiperidine) .
- Step 2 : Introduce the benzamide moiety by coupling 3,4-dimethoxybenzoic acid with the intermediate using carbodiimide crosslinkers (e.g., EDC/HOBt) under inert conditions .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
- Critical Considerations :
- Control steric hindrance during amide bond formation by optimizing reaction temperature (e.g., 0–25°C).
- Use anhydrous solvents (e.g., DMF, DCM) to prevent hydrolysis of reactive intermediates .
Q. How can researchers validate the structural integrity of this compound?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : Assign peaks to confirm substituents (e.g., furan protons at δ 6.2–7.4 ppm, piperidine methylene at δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated m/z for C₂₁H₂₈N₂O₄: 380.20; observed [M+H]⁺: 381.21) .
- Infrared Spectroscopy (IR) : Confirm amide C=O stretch (~1650 cm⁻¹) and furan C-O-C (~1250 cm⁻¹) .
- Reference Data :
| Method | Key Signals | Evidence |
|---|---|---|
| ¹H NMR | δ 3.85 (s, 6H, OCH₃) | |
| LCMS | RT=2.19 min, m/z=381.21 [M+H]⁺ |
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating the compound’s biological activity?
- Target Identification :
- Enzyme Inhibition : Screen against kinases (e.g., CDK2) or acetylcholinesterase using fluorometric assays (IC₅₀ determination) .
- Receptor Binding : Radioligand displacement assays (e.g., serotonin receptors) to assess affinity (Kᵢ values) .
- Cellular Assays :
- Antiproliferative Activity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (5–100 µM) .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Root-Cause Analysis :
- Assay Variability : Validate protocols using positive controls (e.g., staurosporine for cytotoxicity) and replicate experiments (n ≥ 3) .
- Structural Analogues : Compare activity of derivatives (e.g., replacing dimethoxy with trifluoromethoxy groups) to identify SAR trends .
- Solubility/Purity : Confirm compound solubility in assay media (e.g., DMSO ≤ 0.1%) and purity via HPLC (>95%) .
Q. What computational approaches can predict the compound’s mechanism of action?
- Molecular Docking :
- Software : AutoDock Vina or Schrödinger Suite for docking into receptor active sites (e.g., 5-HT₃ receptor PDB: 6DG7) .
- Parameters : Grid box centered on binding pocket, Lamarckian genetic algorithm for conformational sampling .
- MD Simulations :
- Run 100-ns simulations (GROMACS) to assess binding stability (RMSD < 2.0 Å) .
Q. What safety protocols are essential for handling this compound?
- Hazard Mitigation :
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols .
Data Interpretation Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
